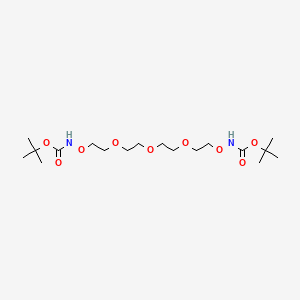

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

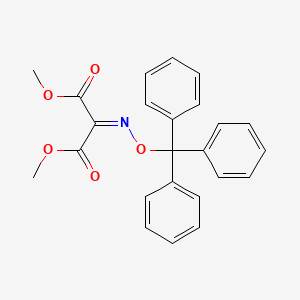

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is a specialized chemical compound used primarily in the field of proteomics research. It is known for its role in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic testing, research, and forensics .

Preparation Methods

The synthesis of t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves several steps. Typically, the process begins with the preparation of the PEG (polyethylene glycol) backbone, which is then functionalized with t-butyloxycarbonyl (Boc) groups.

Chemical Reactions Analysis

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as iodine or tert-butyl hydroperoxide.

Reduction: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

Substitution: This reaction often involves nucleophiles such as amines or thiols, leading to the formation of new phosphoramidite derivatives

Scientific Research Applications

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in scientific research, particularly in:

Chemistry: It is used in the synthesis of oligonucleotides, which are essential for various biochemical assays and molecular biology techniques.

Biology: The compound is used in the study of gene expression and regulation, as well as in the development of gene therapies.

Medicine: It plays a role in the development of diagnostic tools and therapeutic agents, particularly in the field of personalized medicine.

Industry: The compound is used in the production of synthetic DNA and RNA, which are crucial for various industrial applications, including biotechnology and pharmaceuticals

Mechanism of Action

The mechanism of action of t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite involves its role as a building block in the synthesis of oligonucleotides. The compound reacts with nucleotides to form phosphodiester bonds, which are essential for the formation of the DNA or RNA backbone. This process is facilitated by the presence of the phosphoramidite group, which acts as a reactive intermediate .

Comparison with Similar Compounds

t-Butyloxycarbonyll-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite is unique due to its specific structure and functional groups. Similar compounds include:

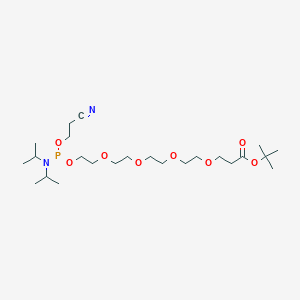

t-Butyloxycarbonyll-PEG3-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: This compound has a shorter PEG chain, which may affect its solubility and reactivity.

t-Butyloxycarbonyll-PEG7-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite: This compound has a longer PEG chain, which may enhance its solubility and stability

Properties

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H47N2O8P/c1-21(2)26(22(3)4)35(32-11-8-10-25)33-20-19-31-18-17-30-16-15-29-14-13-28-12-9-23(27)34-24(5,6)7/h21-22H,8-9,11-20H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIBBFKRCLVMNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H47N2O8P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Diphenylphosphino)benzylidene]hydroxylamine](/img/structure/B8132927.png)

![disodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,6-dihydro-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8132943.png)

![methyl (E)-2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enoate](/img/structure/B8132963.png)

![(1R,4S)-Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid](/img/structure/B8132971.png)